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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)benzonitrile

Cat. No.: B084787

An In-depth Technical Guide to 4-(4-Fluorophenyl)benzonitrile

Abstract: This technical guide provides a comprehensive overview of 4-(4-
Fluorophenyl)benzonitrile, a pivotal biaryl compound with significant applications in medicinal
chemistry and materials science. The document details its fundamental chemical and physical
properties, outlines a robust synthetic protocol via Suzuki-Miyaura coupling, and describes
standard analytical techniques for its characterization. Furthermore, it explores the compound's
role as a key intermediate in the development of novel therapeutics and advanced materials,
supported by field-proven insights and authoritative references. This guide is intended for
researchers, chemists, and professionals in drug discovery and organic synthesis who require
a detailed understanding of this versatile molecule.

Core Chemical Identity and Physicochemical
Properties

4-(4-Fluorophenyl)benzonitrile, also known by its IUPAC name, is a biaryl molecule where a
fluorophenyl group is attached to a benzonitrile moiety. The presence of the cyano (-C=N)
group and the fluorine atom significantly influences its electronic properties, reactivity, and
biological activity, making it a valuable building block in synthetic chemistry.[1]

Molecular Structure

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with
a nitrile group at the para-position (position 4), and the other is substituted with a fluorine atom,
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also at the para-position (position 4').

Caption: Chemical Structure of 4-(4-Fluorophenyl)benzonitrile.

Key Identifiers and Properties

A summary of the essential quantitative data for 4-(4-Fluorophenyl)benzonitrile is provided

below for easy reference.

Property Value Source(s)
Molecular Formula Ci3HsFN [21[3][4]
Molecular Weight 197.21 g/mol [2][31[4]
CAS Number 10540-31-5 [21[31[4][5]
IUPAC Name 4-(4-fluorophenyl)benzonitrile [4]
Appearance White to off-white crystalline N/A

solid
Melting Point 112-116 °C [21[3][5][6]
Boiling Point 329.6 £ 25.0 °C (Predicted) [3][5]
Density 1.19 + 0.1 g/cm? (Predicted) [315]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=
C2)CH#N)F

[4]

InChlKey
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Synthesis and Purification

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed

cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this

transformation due to its high functional group tolerance, mild reaction conditions, and the

commercial availability of its precursors.[7]
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Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki reaction facilitates the formation of a carbon-carbon bond between an organoboron
species (e.g., a boronic acid or ester) and an organic halide or triflate.[7][8] The catalytic cycle
involves three key steps:

o Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide
(e.q., 4-bromobenzonitrile).

o Transmetalation: The organic group from the activated boronic acid (e.g., 4-
fluorophenylboronic acid) is transferred to the palladium center, displacing the halide. This
step requires a base to activate the boronic acid.[7]

e Reductive Elimination: The two organic fragments on the palladium center couple and are
eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of 4-(4-
Fluorophenyl)benzonitrile

This protocol describes a representative synthesis using 4-bromobenzonitrile and 4-
fluorophenylboronic acid.

Materials:

e 4-Bromobenzonitrile

 4-Fluorophenylboronic acid

o Palladium(ll) acetate [Pd(OAc):]

o Triphenylphosphine (PPhs) or other suitable phosphine ligand
e Potassium carbonate (K2COs) or another suitable base

e Toluene and Water (solvent system)

o Ethyl acetate (for extraction)
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 Brine (for washing)
e Anhydrous magnesium sulfate (for drying)
Procedure:

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir
bar, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium
carbonate (2.5 eq).

o Catalyst Addition: Add palladium(ll) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
e Solvent Addition: Add a 4:1 mixture of toluene and water.

 Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15
minutes to remove oxygen, which can deactivate the palladium catalyst.

e Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously overnight.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

» Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl
acetate to dissolve the organic components and transfer the mixture to a separatory funnel.

» Extraction: Wash the organic layer sequentially with water and then brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel
to yield the pure product.
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Reaction Preparation

Combine Reactants:
4-Bromobenzonitrile
4-Fluorophenylboronic acid
Base (K2COs3)

'

Add Catalyst System:
Pd(OAc)2 + Ligand

Purge with Inert Gas
(Argon or Nitrogen)

'

Heat to Reflux (~90-100 °C)
Stir Overnight

Product Isolatiop & Purification

Cool & Dilute
with Ethyl Acetate

'

Agqueous Wash

(Water & Brine)

(Rotary Evaporator)

'

[ Dry (MgS0Oa4) & Concentrate ]

Purify Crude Solid
(Recrystallization or Chromatography)

Pure 4-(4-Fluorophenyl)benzonitrile

Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura synthesis of 4-(4-Fluorophenyl)benzonitrile.
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Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical
methods.

IH NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum will show complex
signals in the aromatic region (typically 7.0-8.0 ppm). The protons on both rings will appear
as doublets or multiplets due to coupling with adjacent protons and, for the fluorinated ring,
coupling with the 1°F nucleus.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 10 distinct
signals for the 13 carbon atoms due to molecular symmetry. The nitrile carbon appears
characteristically downfield (~118-120 ppm), while the carbon attached to the fluorine will
show a large C-F coupling constant.

o FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional
group information. A strong, sharp absorption band around 2220-2230 cm~* is characteristic
of the C=N (nitrile) stretch. A strong band in the region of 1250-1150 cm~? corresponds to the
C-F stretch.[9][10]

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a
prominent molecular ion peak (M*) at an m/z value corresponding to the molecular weight of
the compound (197.21).[4]

Applications in Research and Development

The unique structural features of 4-(4-Fluorophenyl)benzonitrile make it a highly sought-after
intermediate in diverse fields.

Drug Discovery and Medicinal Chemistry

The benzonitrile motif is a known pharmacophore, and its derivatives are explored as inhibitors
for various enzymes and receptors.[11][12] The fluorine atom often enhances metabolic
stability and membrane permeability, improving the pharmacokinetic profile of drug candidates.

[1]
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e Menin-MLL Inhibitors: Derivatives of 4-(4-Fluorophenyl)benzonitrile have been
instrumental in the structure-based design of potent and orally bioavailable inhibitors of the
Menin-MLL interaction, a key target in certain types of leukemia. The small molecule inhibitor
VTP50469 is a notable example derived from this structural class.[1]

e Enzyme Inhibition: The nitrile group can act as a bioisostere for other functional groups like
carbonyls or halogens and can serve as a hydrogen bond acceptor, enabling strong
interactions with biological targets.[13]

Materials Science

The rigid, rod-like structure of this biaryl compound is advantageous for applications in
advanced materials.

 Liquid Crystals: Its structural rigidity and aromatic character make it a candidate for inclusion
in liquid crystal mixtures used in display technologies.[1]

e Organic Light-Emitting Diodes (OLEDSs): The compound can serve as a building block for
more complex organic molecules used in the development of efficient and stable materials
for OLEDs.[1]

4-(4-Fluorophenyl)benzonitrile ~ Rigid Biphenyl Core  Electron-Withdrawing Nitrile Group = Electronegative Fluorine Atom
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Caption: Relationship between the structural features of 4-(4-Fluorophenyl)benzonitrile and
its applications.

Safety and Handling

4-(4-Fluorophenyl)benzonitrile requires careful handling in a laboratory setting. It is classified
as an irritant and is very toxic to aquatic life with long-lasting effects.[5]

Hazard Class GHS Statement

Skin Irritation H315: Causes skin irritation.

Eye Damage H318: Causes serious eye damage.
Respiratory Irritation H335: May cause respiratory irritation.

] H410: Very toxic to aquatic life with long lasting
Aquatic Hazard
effects.

Handling Precautions:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.[5]

» Avoid breathing dust or fumes.[5]
» Prevent release into the environment.[5]

¢ In case of eye contact, rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

Conclusion

4-(4-Fluorophenyl)benzonitrile is a compound of significant scientific and commercial
interest. Its straightforward synthesis, combined with the versatile reactivity of its functional
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groups, establishes it as a fundamental building block in both pharmaceutical and materials
science research. A thorough understanding of its properties, synthesis, and handling is crucial
for leveraging its full potential in the development of next-generation technologies and
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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